Superior In Vitro Potency Against Enterobacterales vs. Amoxicillin/Clavulanate and Key β-Lactams
Sulopenem demonstrates significantly lower MIC90 values against a large contemporary collection of Enterobacterales compared to amoxicillin/clavulanate, ceftazidime, and ciprofloxacin. In a SENTRY surveillance study of 1,647 clinical isolates, the MIC90 for sulopenem was 0.25 mg/L, which was >128-fold lower than that of amoxicillin/clavulanate (>32 mg/L) and 64-fold lower than ceftazidime (16 mg/L) [1]. This potency is comparable to the intravenous carbapenems ertapenem (MIC90 0.06 mg/L) and meropenem (MIC90 0.06 mg/L), but notably, sulopenem offers an oral route of administration [1]. Against ESBL-producing E. coli specifically, sulopenem maintains an MIC90 of 0.06 mg/L, whereas amoxicillin/clavulanate's MIC90 rises to 32 mg/L [2].
| Evidence Dimension | In vitro activity (MIC90, mg/L) |
|---|---|
| Target Compound Data | 0.25 (Enterobacterales, n=1647); 0.06 (ESBL E. coli, n=133) |
| Comparator Or Baseline | Amoxicillin/clavulanate: >32 (Enterobacterales), 32 (ESBL E. coli); Ceftazidime: 16 (Enterobacterales) |
| Quantified Difference | Sulopenem MIC90 is >128-fold lower vs. amoxicillin/clavulanate and 64-fold lower vs. ceftazidime for Enterobacterales. Against ESBL E. coli, sulopenem MIC90 is 533-fold lower. |
| Conditions | SENTRY Antimicrobial Surveillance Program (Enterobacterales) and CANWARD study (ESBL E. coli) using CLSI broth microdilution. |
Why This Matters
This vast potency advantage over standard oral agents for uUTI (e.g., amoxicillin/clavulanate) justifies the use of sulopenem as a targeted therapy for resistant infections, where alternative oral options are limited.
- [1] SENTRY Antimicrobial Surveillance Program. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates. Data accessed via Oxford Journals. View Source
- [2] Walkty A, Karlowsky JA, Lagacé-Wiens P, et al. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014–21). Data accessed via Academic OUP. View Source
